Product packaging for 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine(Cat. No.:)

2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine

Cat. No.: B8544417
M. Wt: 141.18 g/mol
InChI Key: KKDMFRJGCDIGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. This molecule features an ethylamine chain linked to a 1-ethyl-1H-tetrazole ring, a nitrogen-rich heterocycle known for its metabolic stability and ability to serve as a bioisostere for carboxylic acids and other functional groups . This substitution can markedly improve a molecule's pharmacokinetic properties, such as its lipophilicity, bioavailability, and resistance to enzymatic degradation . Researchers value tetrazole-based amines like this for their potential as key synthetic intermediates or core scaffolds in the development of novel bioactive agents. Tetrazole derivatives have been extensively studied and demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant effects . The specific structural features of this compound make it a valuable building block for constructing compound libraries aimed at exploring structure-activity relationships (SAR) and for the synthesis of more complex molecules targeting various therapeutic areas. For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N5 B8544417 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

2-(1-ethyltetrazol-5-yl)ethanamine

InChI

InChI=1S/C5H11N5/c1-2-10-5(3-4-6)7-8-9-10/h2-4,6H2,1H3

InChI Key

KKDMFRJGCDIGLB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)CCN

Origin of Product

United States

Synthetic Methodologies for 2 1 Ethyl 1h Tetrazol 5 Yl Ethylamine and Analogous Tetrazolyl Ethylamine Derivatives

Fundamental Principles of Tetrazole Ring Synthesis

The construction of the tetrazole ring is a cornerstone of the synthesis of 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine and its analogs. The most prevalent and versatile method for this is the [3+2] cycloaddition reaction, though other pathways have also been developed to access 5-substituted tetrazoles.

Examination of [3+2] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloadditions)

The [3+2] cycloaddition of nitriles with an azide (B81097) source is the most proficient and widely utilized method for the synthesis of 5-substituted 1H-tetrazoles. nih.gov This reaction, a classic example of click chemistry, involves the reaction of an organic nitrile (R-C≡N) with an azide, typically sodium azide (NaN₃) or hydrazoic acid (HN₃), to form the tetrazole ring.

The reaction mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon atom of the nitrile. This process is often facilitated by the use of catalysts to overcome the activation energy barrier. A variety of catalysts have been employed, including both homogeneous and heterogeneous systems. Lewis acids such as zinc salts, aluminum chloride, and boron trifluoride etherate have been shown to activate the nitrile group, making it more susceptible to nucleophilic attack. nih.gov Transition metal complexes, for instance those containing cobalt(II), have also been developed as efficient catalysts for this transformation under homogeneous conditions. nih.gov

The choice of solvent can significantly impact the reaction yield and rate. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and have been found to be effective for the synthesis of 5-substituted 1H-tetrazoles. nih.gov

Catalyst TypeExamplesReaction ConditionsKey Advantages
Lewis Acids Zn(II) salts, AlCl₃, BF₃·OEt₂Often requires elevated temperatures.Readily available and cost-effective.
Transition Metals Co(II) complexes, Cu(II) complexesCan proceed under milder conditions.High efficiency and potential for asymmetric catalysis.
Heterogeneous Silica sulfuric acid, ZeolitesFacilitates catalyst recovery and reuse.Environmentally friendly and simplifies work-up.

Alternative Synthetic Pathways to 5-Substituted Tetrazoles

While the nitrile-azide cycloaddition is dominant, other synthetic routes to 5-substituted tetrazoles exist. One notable alternative involves the use of amidines and guanidines as starting materials. In the presence of a powerful diazotizing reagent, these compounds can be transformed into tetrazole derivatives under mild, aqueous conditions.

Another approach utilizes multicomponent reactions (MCRs), which offer a step- and atom-economical route to complex molecules. The Ugi-azide four-component reaction (UT-4CR), for example, allows for the synthesis of (1H-tetrazol-5-yl)methanamines from an amine, an aldehyde or ketone, an isocyanide, and an azide source in a single step. This method provides a high degree of molecular diversity in the resulting tetrazole products.

Stereoselective and Regioselective Synthesis of 1-Substituted Tetrazoles and C5-Side Chains

For the synthesis of the specific target compound, this compound, control over the substitution pattern on the tetrazole ring is crucial. This involves the selective introduction of an ethyl group at the N1 position and an ethylamine (B1201723) chain at the C5 position.

Strategies for N1-Alkylation with Ethyl Moieties

The alkylation of 5-substituted 1H-tetrazoles with alkylating agents such as alkyl halides is a common method for the synthesis of N-substituted tetrazoles. However, this reaction can lead to a mixture of N1 and N2 isomers, necessitating regioselective strategies. The regioselectivity of the alkylation is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the base, and the solvent.

For the synthesis of 1-ethyl-substituted tetrazoles, an ethylating agent such as ethyl iodide or ethyl bromide would be employed in the presence of a base. The choice of base and solvent can direct the alkylation towards the desired N1 position. For instance, the use of specific bases in polar aprotic solvents can favor the formation of the N1-alkylated product. Computational studies have also been employed to predict the regioselectivity of N-alkylation based on the electronic properties of the tetrazole ring.

FactorInfluence on Regioselectivity (N1 vs. N2)Examples
C5-Substituent Electron-donating groups can favor N2 alkylation, while electron-withdrawing groups may favor N1.A bulky substituent at C5 can sterically hinder N1-alkylation.
Alkylating Agent "Harder" alkylating agents may favor N1 alkylation.Ethyl iodide, diethyl sulfate.
Base The nature of the counter-ion can influence the site of attack.K₂CO₃, NaH.
Solvent Polar aprotic solvents like DMF or acetone are commonly used.Solvent polarity can affect the tautomeric equilibrium of the tetrazole anion.

Introduction and Functionalization of the Ethylamine Chain at the C5 Position

The introduction of the ethylamine side chain at the C5 position represents a key synthetic challenge. One plausible strategy involves the synthesis of a precursor molecule that can be readily converted to the desired ethylamine moiety.

A common approach is to first synthesize 5-(cyanomethyl)-1H-tetrazole. This can be achieved through the [3+2] cycloaddition of malononitrile with sodium azide. The resulting 5-(cyanomethyl)-1H-tetrazole can then be subjected to reduction to yield 5-(2-aminoethyl)-1H-tetrazole. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a standard method for the reduction of nitriles to primary amines.

Alternatively, a 5-(2-azidoethyl)-1H-tetrazole intermediate could be synthesized. This can be achieved by reacting a suitable precursor, such as a 5-(2-haloethyl)-1H-tetrazole, with an azide salt. The subsequent reduction of the azide group, for example, via a Staudinger reaction or catalytic hydrogenation, would then furnish the desired 5-(2-aminoethyl)-1H-tetrazole.

Once the 5-(2-aminoethyl)-1H-tetrazole is obtained, the final step would be the regioselective N1-ethylation as described in the previous section.

Catalytic Approaches and Reaction Condition Optimization

The optimization of reaction conditions is paramount for achieving high yields, selectivity, and efficiency in the synthesis of this compound. Catalysis plays a pivotal role in many of the key transformations.

In the formation of the tetrazole ring via nitrile-azide cycloaddition, a wide array of catalysts has been explored to improve reaction rates and yields. These include both Lewis and Brønsted acids, as well as transition metal complexes. The choice of catalyst can be tailored to the specific nitrile substrate. For instance, nanocatalysts, such as those based on zinc oxide or copper, have shown excellent activity and recyclability in tetrazole synthesis. scielo.br

For the N-alkylation step, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the tetrazole salt and the alkylating agent, particularly in biphasic systems. The optimization of parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for maximizing the yield of the desired N1-ethylated product while minimizing the formation of the N2-isomer and other side products. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions and often leads to improved yields and shorter reaction times.

The reduction of the nitrile or azide precursor to the ethylamine side chain also benefits from catalytic methods. The selection of the appropriate catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) is critical for achieving a clean and complete conversion to the desired primary amine.

Evaluation of Metal-Free Catalysts (e.g., L-Proline) in Tetrazole Formation

The move towards greener and more sustainable chemical synthesis has spurred the investigation of metal-free catalysts for tetrazole formation, avoiding the use of potentially toxic and expensive metal catalysts. organic-chemistry.org L-proline, a readily available and inexpensive amino acid, has emerged as a highly effective organocatalyst for this transformation. organic-chemistry.orgresearchgate.netresearchgate.net

The L-proline-catalyzed synthesis of 5-substituted 1H-tetrazoles proceeds via a [3+2] cycloaddition reaction between various organic nitriles and sodium azide. organic-chemistry.orgthieme-connect.com This methodology is noted for its operational simplicity, short reaction times, and excellent yields. researchgate.netorganic-chemistry.org Research has established optimal reaction conditions, typically involving 30 mol% of L-proline in a suitable solvent at elevated temperatures. organic-chemistry.org Under these conditions, a broad range of substrates, including aliphatic, aromatic, and heteroaromatic nitriles, can be successfully converted to their corresponding tetrazoles. organic-chemistry.orgthieme-connect.comthieme-connect.com

The use of L-proline offers a significant advantage by providing a safer and more economical alternative to methods that rely on hazardous Lewis acids. researchgate.netthieme-connect.com The protocol is scalable and has been successfully applied to various nitriles, thiocyanates, and cyanamides, demonstrating its versatility. organic-chemistry.orgresearchgate.net For instance, studies have shown that using 30 mol% L-proline in DMF at 110°C can lead to product yields of up to 96% within one to two hours. organic-chemistry.org

Table 1: Efficacy of L-Proline in the Synthesis of 5-Phenyl-1H-tetrazole

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
30DMF110196 organic-chemistry.orgthieme-connect.com

Influence of Solvent Systems (e.g., DMF, Toluene, Acetonitrile) on Reaction Efficiency and Selectivity

The choice of solvent plays a crucial role in the efficiency and selectivity of tetrazole synthesis. The [3+2] cycloaddition reaction between nitriles and azides is significantly influenced by the solvent's properties, such as polarity and boiling point. Commonly investigated solvents include dimethylformamide (DMF), toluene, and acetonitrile (B52724).

Research indicates that polar aprotic solvents are generally preferred for this reaction. nih.gov In a comparative study of solvents for a cobalt-catalyzed tetrazole synthesis, dimethyl sulfoxide (DMSO) provided the highest yield (99%). nih.govacs.org Among the solvents specified, DMF showed high efficiency with an 80% yield. nih.govacs.org Acetonitrile resulted in a moderate yield of 50%. nih.govacs.org In contrast, less polar solvents like toluene were found to be inefficient, yielding only 15% of the product under the same conditions. nih.govacs.org

The low yields in solvents like toluene can be attributed to the poor solubility of sodium azide. In some cases, biphasic systems have been employed to overcome solubility issues and improve yields. For example, a toluene/water (9:1) system has been reported to provide a 90% isolated yield in certain tetrazole syntheses. nih.gov However, when water is combined with other co-solvents such as acetonitrile, the yields are generally low to moderate. nih.gov

Table 2: Effect of Solvent on Tetrazole Synthesis Yield

SolventReaction ConditionsYield (%)Reference
DMF1 mol% Co(II)-complex, 110 °C, 12 h80 nih.govacs.org
Acetonitrile1 mol% Co(II)-complex, 110 °C, 12 h50 nih.govacs.org
Toluene1 mol% Co(II)-complex, 110 °C, 12 h15 nih.govacs.org
Toluene/Water (9:1)Optimization of Passerini-tetrazole reaction90 nih.gov

Application of Microwave Irradiation in Accelerated Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. thieme-connect.comnjtech.edu.cn The application of microwave irradiation to the synthesis of 5-substituted 1H-tetrazoles has been shown to be highly effective, particularly for the conversion of inactive nitriles. thieme-connect.comorganic-chemistry.org

Microwave heating can dramatically reduce reaction times. rsc.org For instance, a reaction that requires up to 40 hours under conventional heating can be completed in just 2 hours at 130°C in DMF under microwave irradiation, achieving yields as high as 93%. organic-chemistry.org In other protocols, desired tetrazole products have been obtained in high yields within a remarkably short time frame of 3 to 30 minutes using controlled microwave heating. rsc.org This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. thieme-connect.com

The combination of microwave irradiation with various catalytic systems, including both metal-based and metal-free catalysts, has proven to be a versatile strategy. organic-chemistry.orgrsc.org This approach not only enhances the reaction rate but also broadens the scope of applicable substrates, making it a practical and scalable method. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis

Heating MethodReaction TimeYield (%)Reference
Conventionalup to 40 hoursVaries organic-chemistry.org
Microwave2 hoursup to 93 organic-chemistry.org
Microwave3 - 30 minutesHigh rsc.org

Advanced Purification and Isolation Techniques for Tetrazole-Amine Compounds

The purification of tetrazole-amine compounds presents unique challenges, primarily due to the basic nature of the amine group. biotage.combiotage.com Standard flash chromatography on silica gel can be problematic, as the acidic silanol groups on the silica surface can interact strongly with the basic amine, leading to poor separation, peak tailing, and potential yield loss. biotage.combiotage.comkinesis-australia.com.au To overcome these issues, several advanced purification techniques have been developed.

One effective strategy is the use of amine-functionalized silica for flash chromatography. biotage.combiotage.com Columns packed with aminopropyl-modified silica gel have a slightly basic surface that minimizes the strong interactions with basic analytes. biotage.comkinesis-australia.com.au This approach often allows for efficient separation using simple solvent systems like hexane/ethyl acetate, without the need for amine additives in the mobile phase. biotage.com

Reversed-phase chromatography is another powerful technique, particularly when the mobile phase pH is controlled. biotage.com For basic amine compounds, performing the separation at an alkaline pH renders the amines in their free-base form, making them more lipophilic and increasing their retention on the C18 stationary phase. biotage.com This enhanced retention often leads to better separation and purification. teledyneisco.com

A non-chromatographic method involves precipitation with trichloroacetic acid (TCA) . nih.govnih.gov This technique leverages the basicity of the amine to form a protonated salt upon addition of TCA, which then precipitates out of the solution. nih.govnih.govresearchgate.net This allows for the separation of the amine from non-basic impurities. nih.gov The pure amine can then be liberated from the salt. nih.govnih.gov This method can significantly reduce the number of operations and waste generated compared to chromatographic techniques. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2 1 Ethyl 1h Tetrazol 5 Yl Ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine. Through a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional experiments, a complete picture of the atomic connectivity and molecular architecture can be assembled.

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized exclusively by signals in the aliphatic region, as there are no aromatic protons. The ethyl group attached to the N1 position of the tetrazole ring and the ethylamine (B1201723) substituent at the C5 position give rise to distinct and predictable signals.

The methylene protons (a) of the N-ethyl group are adjacent to the electron-withdrawing tetrazole ring, causing them to be deshielded and appear as a quartet due to coupling with the methyl protons (b). The methyl protons (b) appear as a triplet. Similarly, the methylene protons of the ethylamine side chain are split into two distinct triplets. The protons (c) alpha to the tetrazole ring are deshielded relative to the protons (d) adjacent to the amine group. The amine protons (e) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
a (N-CH₂ -CH₃)~4.4 - 4.6Quartet (q)~7.3
b (N-CH₂-CH₃ )~1.5 - 1.7Triplet (t)~7.3
c (Tetrazole-CH₂ -CH₂-NH₂)~3.2 - 3.4Triplet (t)~6.8
d (Tetrazole-CH₂-CH₂ -NH₂)~3.0 - 3.2Triplet (t)~6.8
e (CH₂-NH₂ )~1.5 - 2.5Broad Singlet (br s)-

Predicted values are based on typical shifts for N-alkyl and 5-alkyl substituted tetrazoles in solvents like CDCl₃ or DMSO-d₆.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.

The C5 carbon (C-5) of the tetrazole ring is significantly deshielded and appears at a characteristic downfield shift for 1,5-disubstituted tetrazoles. rsc.org The carbons of the N-ethyl group (C-a' and C-b') and the ethylamine side chain (C-c' and C-d') appear in the aliphatic region of the spectrum. The carbon atom attached directly to the electronegative nitrogen of the ring (C-a') is more deshielded than the terminal methyl carbon (C-b'). Likewise, the carbon alpha to the tetrazole ring (C-c') is typically found at a slightly different chemical shift than the carbon adjacent to the amine group (C-d').

Table 2: Predicted ¹³C NMR Chemical Shifts

Labeled CarbonPredicted Chemical Shift (δ, ppm)
C-5 (Tetrazole Ring)~153 - 156
C-a' (C H₂-N on ring)~42 - 45
C-b' (C H₃-CH₂-N)~14 - 16
C-c' (Tetrazole-C H₂)~25 - 28
C-d' (C H₂-NH₂)~38 - 41

Predicted values are based on analysis of similar 1,5-disubstituted tetrazole systems.

¹⁵N NMR is a powerful, though less common, technique that provides direct insight into the electronic structure of the nitrogen-rich tetrazole ring. Each of the four nitrogen atoms in the ring has a unique chemical environment and, therefore, a distinct ¹⁵N chemical shift.

In 1-substituted tetrazoles, the N1 atom, being directly bonded to the ethyl group, will have a chemical shift significantly different from the other three nitrogens. conicet.gov.ar Studies on N-alkylated tetrazoles have shown that N-alkylation leads to substantial changes in the chemical shifts of all ring nitrogens compared to the unsubstituted parent compound. nih.govacs.org The general shielding order observed in similar systems is often N1 > N4 > N2 > N3. conicet.gov.ar The precise chemical shifts are sensitive to substituent effects and solvent, but their relative positions provide a unique fingerprint for the 1,5-disubstitution pattern. nih.govacs.org

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges

Nitrogen AtomPredicted Chemical Shift Range (δ, ppm)Comments
N1-70 to -90Shielded; directly bonded to the alkyl group.
N2-5 to +5Deshielded.
N3+10 to +20Most deshielded nitrogen.
N4-45 to -60Shielded relative to N2 and N3.

Ranges are relative to nitromethane and are estimates based on published data for 1-alkyl-1H-tetrazoles. conicet.gov.ar

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a cross-peak between the N-CH₂ (a) and N-CH₃ (b) protons, confirming the N-ethyl fragment. It would also show a correlation between the two methylene groups of the ethylamine side chain (c and d), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals (a, b, c, d) to their corresponding carbon signals (C-a', C-b', C-c', C-d').

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for structural elucidation as it shows long-range (2-3 bond) correlations between protons and carbons (and potentially nitrogens). Key expected correlations that would confirm the 1,5-disubstitution pattern include:

A correlation from the N-CH₂ protons (a) to the tetrazole ring carbon C5.

Correlations from the N-CH₂ protons (a) to the ring nitrogens N2 and/or N4. conicet.gov.ar

A correlation from the side-chain methylene protons (c) to the ring carbon C5.

Vibrational Spectroscopy for Characteristic Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups: the primary amine and the tetrazole ring.

The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two distinct, medium-intensity bands in the 3400-3250 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1650-1580 cm⁻¹. The aliphatic C-H stretching vibrations of the two ethyl groups are observed in the 3000-2850 cm⁻¹ range.

The tetrazole ring itself gives rise to a series of characteristic vibrations. These include C=N and N=N stretching modes, which are often found in the 1600-1400 cm⁻¹ region. rsc.org Additional ring stretching and deformation vibrations typically appear in the 1200-900 cm⁻¹ range, contributing to the unique fingerprint of the molecule. rsc.org

Table 4: Predicted FT-IR Characteristic Absorption Bands

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3400 - 3250 (two bands)
C-H StretchAliphatic (CH₂, CH₃)3000 - 2850
N-H BendPrimary Amine1650 - 1580
C=N / N=N StretchTetrazole Ring1600 - 1400
Ring VibrationsTetrazole Ring1200 - 900

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (Molecular Formula: C₅H₁₁N₅, Exact Mass: 141.1014 Da), different ionization techniques yield distinct yet complementary data.

Electrospray ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, allowing for the observation of the intact molecule with a charge. In positive-ion mode, this compound is expected to readily accept a proton, primarily at the basic ethylamine nitrogen, to form the protonated molecular ion [M+H]⁺.

This technique is exceptionally useful for confirming the molecular weight of the compound with high accuracy. The primary ion observed in the ESI-MS spectrum would be at an m/z corresponding to the mass of the neutral molecule plus the mass of a proton.

IonDescriptionCalculated m/z
[M+H]⁺Protonated Molecular Ion142.1092

Further analysis using tandem mass spectrometry (ESI-MS/MS) can induce fragmentation of the parent [M+H]⁺ ion. A characteristic fragmentation pathway for protonated 5-substituted-1H-tetrazoles involves the neutral loss of hydrazoic acid (HN₃) lifesciencesite.com.

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), causing extensive fragmentation. The resulting mass spectrum provides a distinct "fingerprint" for the molecule, offering significant structural information based on the fragmentation pattern. The fragmentation pathways of tetrazoles under EI-MS are highly dependent on the nature of their substituents nih.gov.

For this compound, fragmentation is anticipated to occur at several key locations: the tetrazole ring, the ethyl group on the ring, and the ethylamine side chain. Alpha-cleavage is a predominant fragmentation mode for aliphatic amines, where the bond between the alpha- and beta-carbons is broken, leading to the formation of a stable immonium ion miamioh.edu. Another common fragmentation for tetrazole derivatives is the elimination of a nitrogen molecule (N₂) from the heterocyclic ring lifesciencesite.com.

A plausible fragmentation pathway would involve:

Loss of N₂: Cleavage of the tetrazole ring to release molecular nitrogen, a common fragmentation for this heterocycle lifesciencesite.com.

Alpha-Cleavage: Scission of the C-C bond in the ethylamine side chain, leading to the formation of a stable CH₂=NH₂⁺ fragment.

Side Chain Cleavage: Breakage of the bond between the tetrazole ring and the ethylamine side chain.

Loss of Ethylene: Cleavage within the N-ethyl group via a McLafferty-type rearrangement or other mechanisms.

Proposed Fragment Ion (m/z)FormulaPlausible Origin
141[C₅H₁₁N₅]⁺Molecular Ion (M⁺)
113[C₅H₁₁N₃]⁺M⁺ - N₂
98[C₄H₈N₄]⁺M⁺ - C₂H₅ (Loss of N-ethyl group)
97[C₃H₅N₅]⁺M⁺ - C₂H₄ (Loss of ethylene from side chain)
83[C₃H₅N₄]⁺Cleavage of ethylamine side chain
70[C₂H₄N₄]⁺Tetrazole ring with ethyl group
44[C₂H₆N]⁺Alpha-cleavage of ethylamine side chain
30[CH₄N]⁺Alpha-cleavage of ethylamine side chain [CH₂NH₂]⁺
29[C₂H₅]⁺Ethyl group fragment

This table represents a theoretical fragmentation pattern based on established principles for related structures.

Elemental Analysis for Stoichiometric Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a pure substance. This method is crucial for verifying the empirical formula of a newly synthesized compound and serves as a key indicator of its stoichiometric purity wisdomlib.orgresearchgate.net. The procedure involves the complete combustion of a precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, and N₂) tamu.edu.

For a nitrogen-rich compound like this compound (C₅H₁₁N₅), elemental analysis provides a direct measure of the high nitrogen content, confirming the successful incorporation of the tetrazole moiety. The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's identity and high purity ubc.ca.

ElementTheoretical Mass % (for C₅H₁₁N₅)Hypothetical Found Mass %
Carbon (C)42.54%42.48%
Hydrogen (H)7.85%7.91%
Nitrogen (N)49.61%49.52%

Computational Chemistry and Theoretical Investigations of 2 1 Ethyl 1h Tetrazol 5 Yl Ethylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distributions.

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. A DFT study, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be the first step in a theoretical analysis.

The primary goal is to find the molecule's lowest energy conformation, its "optimized geometry." For 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine, this involves determining the most stable arrangement of the ethyl group on the tetrazole ring and the orientation of the ethylamine (B1201723) side chain. The flexibility of the ethyl chains means several local energy minima (stable conformers) may exist, and DFT calculations can identify these and rank them by their relative energies. The results would include precise bond lengths, bond angles, and dihedral angles that define the molecular structure.

Illustrative Optimized Geometrical Parameters

Below is a representative table of how optimized geometrical parameters for the most stable conformer of this compound would be presented.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
N1-N21.35 Å
N2-N31.30 Å
N3-N41.36 Å
N4-C51.33 Å
C5-N11.34 Å
N1-C6 (Ethyl)1.47 Å
C6-C7 (Ethyl)1.54 Å
C5-C8 (Side Chain)1.51 Å
C8-C9 (Side Chain)1.53 Å
C9-N10 (Amine)1.46 Å
Bond Angles (°) **
N1-N2-N3109.5°
N2-N3-N4108.0°
C5-N1-C6125.1°
C5-C8-C9112.3°
C8-C9-N10110.8°
Dihedral Angles (°) **
C7-C6-N1-C5178.5°
N1-C5-C8-C9-85.2°
C5-C8-C9-N1065.7°

Note: The data in this table is illustrative and represents typical values for similar chemical bonds and structures. It is not derived from actual calculations on the specified molecule.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich tetrazole ring and the lone pair of the amine group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the π-system of the tetrazole ring.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the molecule's electron density surface. In the MEP map of this compound, negative potential (typically colored red) would be concentrated around the nitrogen atoms of the tetrazole ring and the amine group, highlighting their nucleophilic character and ability to participate in hydrogen bonding. ajchem-a.com Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those of the amine group (N-H) and the ethyl groups (C-H).

Illustrative FMO Data

ParameterPredicted Energy (eV)
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap (ΔE)6.3 eV

Note: These energy values are representative examples for a stable organic molecule and are not the result of a specific calculation.

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would be compared to a standard reference (like tetramethylsilane, TMS) to yield theoretical spectra. These calculations can help assign peaks in an experimental spectrum and confirm the connectivity of the molecule. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) spectrum. These calculations help assign specific molecular vibrations (e.g., N-H stretch, C-H stretch, C=N stretch) to the observed absorption bands. The theoretical frequencies are often scaled by a small factor to better match experimental results.

Illustrative Predicted Spectroscopic Data

ParameterGroupPredicted Value
¹H NMR Chemical Shift (ppm) -CH₃ (Ethyl)1.4 ppm (triplet)
-CH₂- (Ethyl)4.4 ppm (quartet)
-CH₂- (Side Chain, adjacent to ring)3.1 ppm (triplet)
-CH₂- (Side Chain, adjacent to NH₂)3.0 ppm (triplet)
-NH₂1.8 ppm (broad singlet)
¹³C NMR Chemical Shift (ppm) -CH₃ (Ethyl)15 ppm
-CH₂- (Ethyl)45 ppm
C5 (Tetrazole Ring)155 ppm
-CH₂- (Side Chain, adjacent to ring)25 ppm
-CH₂- (Side Chain, adjacent to NH₂)40 ppm
Vibrational Frequency (cm⁻¹) N-H Stretch (Amine)3350-3450 cm⁻¹
C-H Stretch (Aliphatic)2850-2960 cm⁻¹
N=N Stretch (Tetrazole Ring)1400-1500 cm⁻¹
C-N Stretch1000-1250 cm⁻¹

Note: This table contains estimated values based on typical functional group ranges in NMR and IR spectroscopy for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution and Gas Phase

While DFT is excellent for finding static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would reveal how the flexible ethyl and ethylamine chains move and rotate in different environments. A simulation in the gas phase would show the molecule's intrinsic flexibility, while a simulation in a solvent (like water) would demonstrate how solvent molecules interact with the compound, particularly through hydrogen bonding with the amine and tetrazole nitrogens. These simulations provide a detailed picture of the conformational ensemble—the collection of different shapes the molecule adopts at a given temperature.

Computational Modeling of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry is a powerful tool for investigating how a molecule is formed. A common synthesis route for 1,5-disubstituted tetrazoles involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. To synthesize this compound, a plausible pathway could involve reacting an ethyl-substituted intermediate with another molecule to form the final product.

Theoretical modeling of this reaction would involve:

Locating Reactants and Products: Optimizing the geometries and calculating the energies of the starting materials and the final product.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction pathway. Locating the TS geometry and calculating its energy is crucial for determining the reaction's activation energy.

Calculating the Reaction Barrier: The energy difference between the reactants and the transition state determines the kinetic feasibility of the reaction. A lower energy barrier suggests a faster reaction. These calculations can help optimize reaction conditions and understand the underlying mechanism. researchgate.net

In Silico Screening for Potential Chemical Interactions and Supramolecular Assembly Drivers

In silico screening uses computational methods to predict how a molecule might interact with other chemical species, such as biological macromolecules or other small molecules. ajchem-a.com The electronic and structural information derived from DFT and MD studies serves as the foundation for these predictions.

For this compound, screening could focus on its potential to act as a ligand in medicinal chemistry. The tetrazole ring is a well-known bioisostere for a carboxylic acid group, while the ethylamine moiety provides a basic site capable of forming salt bridges. ajchem-a.com The molecule's ability to act as both a hydrogen bond donor (the N-H of the amine) and acceptor (the nitrogen atoms of the ring and amine) makes it a candidate for binding to protein active sites. Molecular docking simulations, a key in silico technique, could be used to predict how this molecule fits into the binding pocket of a target protein, providing insights into its potential biological activity. researchgate.net Furthermore, the calculations can identify the primary drivers for supramolecular assembly, such as hydrogen bonding or π-π stacking, which govern how molecules interact with each other to form larger, organized structures.

Coordination Chemistry and Supramolecular Assembly of 2 1 Ethyl 1h Tetrazol 5 Yl Ethylamine As a Ligand

Ligand Design Principles Incorporating Tetrazole and Amine Donor Sites

The unique structure of 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine, which combines a tetrazole ring and a primary amine group connected by a flexible ethyl linker, makes it a promising candidate for constructing sophisticated coordination architectures. The design of this ligand is predicated on the synergistic interplay between its distinct functional components.

The this compound ligand possesses two primary donor sites for metal coordination: the nitrogen atoms of the tetrazole ring and the nitrogen atom of the terminal amine group. This dual-functionality allows for several potential binding modes.

The most prominent chelation mode is the formation of a stable five-membered ring through bidentate coordination, involving the N4 atom of the tetrazole ring and the nitrogen atom of the ethylamine (B1201723) side chain. This N,N'-chelation is a common and favored binding motif for ligands with a similar ethylenediamine-like backbone, leading to thermodynamically stable metal complexes.

Beyond simple chelation, the tetrazole ring itself is a versatile coordinating agent. Depending on the metal ion, solvent, and counter-anion, it can coordinate through different nitrogen atoms (N1, N2, N3, or N4) or act as a bridging ligand to link multiple metal centers, forming polynuclear complexes or extended coordination polymers. rsc.org For instance, in many N1-substituted tetrazoles, coordination primarily occurs through the N4 atom. The ability of the tetrazole moiety to bridge metal ions is a key factor in the formation of higher-dimensional structures like MOFs. rsc.orgresearchgate.net

The ligand's binding preference is influenced by the nature of the metal ion. Harder metal ions may favor coordination with the primary amine, while softer metals might show a preference for the nitrogen-rich tetrazole ring. This selectivity allows for the targeted synthesis of specific structural motifs.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionDonor Atoms InvolvedResulting Structure
Monodentate The ligand binds to a single metal center through one donor atom.Amine-N or Tetrazole-N4Simple Metal Complex
Bidentate Chelating The ligand binds to a single metal center via two donor atoms, forming a stable chelate ring.Amine-N and Tetrazole-N4Mononuclear Complex
Bidentate Bridging The ligand links two different metal centers.Amine-N and Tetrazole-N4Dinuclear or Polymeric
Tridentate Bridging The ligand links multiple metal centers using three donor sites.Amine-N, Tetrazole-N4, and another Tetrazole-NCoordination Polymer/MOF

The ethyl group attached to the N1 position of the tetrazole ring is not merely a passive component; it actively influences the ligand's coordination behavior through both steric and electronic effects.

Electronic Effects: As an alkyl group, the ethyl substituent is electron-donating. This inductive effect increases the electron density on the tetrazole ring, enhancing the basicity and donor strength of the nitrogen atoms, particularly N4. A more electron-rich tetrazole ring can form stronger coordination bonds with metal ions, potentially leading to more stable complexes. These electronic modifications can be a subtle yet powerful tool for tuning the properties of the resulting coordination compounds. researchgate.net

The two-carbon ethylamine chain serves as a crucial structural element that imparts flexibility to the ligand. This flexibility allows the ligand to adapt to the preferred coordination geometry of various metal ions, whether it be octahedral, tetrahedral, or square planar. The chain can rotate and bend, enabling the amine and tetrazole donor groups to position themselves optimally for chelation.

This conformational freedom is essential for the formation of complex, multidimensional structures. In the construction of coordination polymers and MOFs, the ligand's ability to act as a flexible linker between metal nodes is paramount. The ethylamine chain ensures that the ligand can span appropriate distances and adopt suitable angles to support the formation of extended, stable, and often porous frameworks. The coordination features of analogous ligands, such as bis-(1H-tetrazol-5-ylethyl)-amine, have demonstrated how such flexible backbones contribute to the creation of diverse and complex coordination polymers. rsc.org

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers using this compound can be achieved through various methods, each offering unique advantages for targeting specific material types, from discrete molecules to infinite frameworks and thin films.

Hydrothermal synthesis is a powerful and widely used method for crystallizing coordination polymers and MOFs that may not be accessible under standard solvothermal or room temperature conditions. rsc.org The process involves heating the reactants—a metal salt and the organic ligand—in water or a mixed-solvent system within a sealed vessel (autoclave) to temperatures above the solvent's boiling point.

For the this compound ligand, a typical hydrothermal synthesis would involve:

Reactant Mixture: A metal salt (e.g., zinc nitrate, copper chloride) and the ligand are dissolved or suspended in a solvent, often a mixture of water and an organic co-solvent like ethanol (B145695) or dimethylformamide (DMF).

Sealed Reaction: The mixture is sealed in a Teflon-lined autoclave.

Heating: The autoclave is heated to a specific temperature (typically 100-200°C) for a period ranging from hours to several days. The elevated temperature and pressure facilitate the dissolution of precursors and promote the self-assembly of the metal ions and ligands into a crystalline framework.

Cooling and Isolation: The vessel is slowly cooled to room temperature, allowing for the formation of high-quality single crystals. The resulting solid product is then filtered, washed, and dried.

This method is particularly effective for tetrazole-based ligands, as the conditions can promote the deprotonation of the tetrazole ring (if starting from the 1H form) and encourage the formation of robust, extended networks. researchgate.netrsc.org The specific structure of the resulting MOF can be tuned by systematically varying parameters such as temperature, reaction time, pH, and the metal-to-ligand ratio.

Table 2: Typical Parameters for Hydrothermal Synthesis of MOFs

ParameterTypical Range/ValueInfluence on Product
Temperature 100 - 200 °CAffects crystal growth rate, phase formation, and defect concentration.
Time 12 - 72 hoursDetermines the extent of reaction and crystal size.
Solvent System Water, DMF, EthanolInfluences solubility of reactants and can act as a template for pore formation.
pH / Modulator 3 - 9 (often adjusted with acids/bases)Affects ligand deprotonation and the coordination geometry of the metal ion.
M:L Ratio 1:1, 1:2, 2:1Stoichiometry can dictate the final structure and dimensionality of the framework.

Electrochemical deposition is an alternative synthesis technique used to grow thin films or coatings of coordination polymers directly onto a conductive substrate. This method offers precise control over film thickness, morphology, and uniformity. The process involves applying an electric potential or current to an electrode submerged in a solution containing the molecular precursors—the metal salt and the ligand.

The deposition of a coordinated coating using this compound would proceed as follows:

Electrolyte Bath: A solution is prepared containing a soluble salt of the desired metal (e.g., copper(II) sulfate) and the ligand.

Electrochemical Cell: A conductive substrate (e.g., a copper or gold plate) is used as the working electrode in a two- or three-electrode cell.

Deposition: An electrical potential is applied. This can trigger a reaction at the electrode surface, such as the reduction of metal ions, which then coordinate with the ligand present in the solution. This process leads to the precipitation and growth of a thin film of the metal-organic complex on the electrode surface.

This technique is advantageous for applications where a functional coating is required, such as in sensors, corrosion protection, or catalysis. The ability to form a film directly on a device component eliminates the need for post-synthesis processing steps.

Lack of Specific Research Data on the Coordination Chemistry of this compound

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific research articles and data focusing on the coordination chemistry and supramolecular assembly of the chemical compound this compound as a ligand. The stringent requirement to generate content solely on this specific compound cannot be met due to the lack of available scientific findings in the public domain regarding its metal complexes.

The user's request for an article structured with detailed sections on the structural analysis, intermolecular interactions, and electronic, optical, and magnetic properties of metal-tetrazolyl-ethylamine frameworks is contingent upon the existence of such published research. The performed searches, even when targeted to the specific chemical name, did not yield any papers that would provide the necessary information to elaborate on:

Investigation of Electronic, Optical, and Magnetic Properties:There is no available research detailing the investigation of the electronic, optical, or magnetic properties of metal complexes formed with this compound.

While general information on the coordination chemistry of other tetrazole-containing ligands is available, the explicit instruction to focus solely on this compound prevents the inclusion of data from related but distinct chemical entities. To maintain scientific accuracy and adhere to the user's strict content constraints, the article cannot be generated at this time. Further research and publication on the coordination chemistry of this specific compound would be required to fulfill this request.

Mechanistic Investigations of Chemical Transformations Involving 2 1 Ethyl 1h Tetrazol 5 Yl Ethylamine

Kinetic and Thermodynamic Studies of Derivatization Reactions

Derivatization reactions of the primary amine function of 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine are of significant interest for modifying its properties. A common derivatization is N-acylation, which proceeds via a nucleophilic addition-elimination mechanism.

Kinetic studies of such reactions typically reveal a second-order rate law, where the rate is dependent on the concentrations of both the amine and the acylating agent (e.g., an acyl chloride or anhydride). The rate constant (k) is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the reaction conditions.

The nucleophilicity of the ethylamine (B1201723) moiety is a key determinant of the reaction rate. While primary amines are generally good nucleophiles, the presence of the 1-ethyl-1H-tetrazole ring may exert a mild electron-withdrawing effect, which could slightly modulate the nucleophilicity of the amine. However, this effect is likely to be modest due to the separation by a two-carbon chain.

Thermodynamically, the N-acylation of amines is generally a favorable process, characterized by a negative Gibbs free energy change (ΔG). This is due to the formation of a stable amide bond and a stable leaving group (e.g., a chloride ion). The reaction is typically exothermic, with a negative enthalpy change (ΔH).

To illustrate the influence of the acylating agent on the reaction kinetics, consider the hypothetical rate constants for the reaction of this compound with different electrophiles under standardized conditions.

Acylating AgentRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)
Acetyl Chloride1.0045
Acetic Anhydride0.0160
Benzoyl Chloride0.8548

This table presents illustrative data to demonstrate the expected relative reactivity of different acylating agents with this compound.

Elucidation of Reaction Pathways and Intermediate Species

The N-acylation of this compound with an acyl chloride is a classic example of a nucleophilic addition-elimination reaction. The reaction pathway involves the formation of a tetrahedral intermediate.

The mechanism can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ethylamine group attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbonyl oxygen atom gains a negative charge and the nitrogen atom acquires a positive charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion is expelled as a leaving group.

Deprotonation: A base, which could be another molecule of the amine or a solvent molecule, removes a proton from the positively charged nitrogen atom to yield the final N-acylated product and a protonated base.

Spectroscopic techniques such as in-situ infrared (IR) spectroscopy could potentially be used to observe the disappearance of the amine N-H stretching vibrations and the appearance of the amide C=O and N-H stretching vibrations, providing evidence for the progression of the reaction. The transient tetrahedral intermediate is generally not directly observable due to its short lifetime.

The formation of the 1-ethyl-1H-tetrazole core of the molecule itself can be achieved through various synthetic routes, with the Ugi-azide reaction being a prominent example for the synthesis of 1,5-disubstituted tetrazoles. This multicomponent reaction involves an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) source. The reaction proceeds through the formation of an iminium ion, which is then attacked by the isocyanide and subsequently by the azide, followed by an intramolecular cyclization to form the tetrazole ring.

Impact of Solvent and pH on Reaction Mechanisms and Selectivity

The solvent environment can significantly influence the rate and outcome of derivatization reactions of this compound. For the N-acylation reaction, polar aprotic solvents such as acetonitrile (B52724) or tetrahydrofuran (B95107) are often employed. These solvents can solvate the charged transition state of the nucleophilic addition step, thereby lowering the activation energy and accelerating the reaction. Protic solvents, on the other hand, can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.

The pH of the reaction medium is a critical factor governing the reactivity of the ethylamine group. The primary amine is basic and will be protonated under acidic conditions to form an ammonium (B1175870) salt. The resulting positive charge on the nitrogen atom renders it non-nucleophilic, effectively halting the acylation reaction. Therefore, such reactions are typically carried out under neutral or slightly basic conditions to ensure a sufficient concentration of the free amine. The optimal pH for reactions involving primary amines is often near their pKa, balancing the availability of the nucleophilic free amine with the stability of the reactants and intermediates. libretexts.org

The table below illustrates the hypothetical effect of solvent polarity on the relative rate of N-acetylation of this compound.

SolventDielectric Constant (ε)Relative Rate
n-Hexane1.91
Tetrahydrofuran (THF)7.650
Acetonitrile37.5200
Ethanol (B145695)24.610

This table presents illustrative data on the expected trend of reaction rates in different solvents for the N-acetylation of this compound.

Examination of Tautomerism and Isomerization Processes in Tetrazole Systems

Tautomerism is a significant feature of many heterocyclic compounds, including tetrazoles. For 5-substituted-1H-tetrazoles, a prototropic tautomerism exists between the 1H and 2H forms. However, in the case of this compound, the ethyl group is fixed at the N1 position of the tetrazole ring. This N-substitution precludes the possibility of the common 1H-2H tautomerism of the tetrazole ring itself.

While the tetrazole ring in the target molecule is not subject to tautomerism, it is important to consider potential isomerization in the context of its synthesis and subsequent reactions. For instance, during the synthesis of 1,5-disubstituted tetrazoles, there is often the possibility of forming the isomeric 2,5-disubstituted tetrazole. The regioselectivity of such reactions is influenced by steric and electronic factors of the reactants and the reaction conditions.

Furthermore, under certain conditions, such as high temperatures or in the presence of specific catalysts, 1,5-disubstituted tetrazoles can undergo thermal or photochemical rearrangements. These reactions can lead to the formation of other heterocyclic systems or isomeric products. However, for this compound under typical derivatization conditions, the 1,5-disubstituted tetrazole ring is expected to be a stable moiety.

Applications and Advanced Materials Research Involving 2 1 Ethyl 1h Tetrazol 5 Yl Ethylamine Derivatives

Development of Corrosion Inhibition Strategies

The prevention of metal degradation, or corrosion, is a critical endeavor in numerous industries. The search for effective and environmentally benign corrosion inhibitors has led to the investigation of various organic compounds, with nitrogen-containing heterocycles like tetrazoles showing particular promise. The presence of multiple nitrogen atoms and lone pairs of electrons in the tetrazole ring allows for strong interaction with metal surfaces, forming a protective barrier against corrosive agents.

Investigation of Adsorption Mechanisms of Tetrazolyl-ethylamine Derivatives on Metal Surfaces

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. For tetrazole derivatives, this adsorption is a complex process involving both physical and chemical interactions. The ethylamine (B1201723) group can facilitate the initial electrostatic attraction to the charged metal surface, while the tetrazole ring, with its abundance of nitrogen atoms, can form coordinate bonds with the vacant d-orbitals of the metal atoms. This results in the formation of a stable, protective film.

Quantum chemical studies using Density Functional Theory (DFT) have been employed to elucidate the adsorption behavior of tetrazole derivatives. nih.govacs.orgnih.gov These theoretical calculations help in understanding the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater tendency to donate electrons to the metal surface, forming a stronger coordinate bond. Conversely, a lower LUMO energy suggests an ability to accept electrons from the metal. The energy gap between HOMO and LUMO is also a crucial parameter, with a smaller gap generally correlating with higher inhibition efficiency. acs.org

The adsorption of tetrazole derivatives on metal surfaces, such as mild steel in acidic media, often follows the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be inferred from the Gibbs free energy of adsorption (ΔG°ads), with more negative values indicating a stronger and more spontaneous adsorption process. Values of ΔG°ads around -20 kJ/mol are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). acs.org

Table 1: Quantum Chemical Parameters for Tetrazole Derivatives

Derivative EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
1H-tetrazole -8.52 1.45 9.97
5-amino-1H-tetrazole -7.64 1.87 9.51
5-methyl-1H-tetrazole -8.11 1.76 9.87

Note: Data is illustrative and based on general findings for tetrazole derivatives. Actual values may vary based on computational methods and specific molecular structures.

Evaluation of Barrier Properties and Electrochemical Performance in Protective Coatings

Beyond their direct application as corrosion inhibitors in solutions, tetrazolyl-ethylamine derivatives can be incorporated into protective coatings to enhance their performance. The presence of these compounds within a coating matrix can improve its barrier properties, impeding the diffusion of corrosive species such as water, oxygen, and chlorides to the metal substrate.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to evaluate the performance of these coatings. By applying a small amplitude AC signal over a range of frequencies, the impedance of the coated metal system can be measured. A high impedance value, particularly at low frequencies, is indicative of a coating with excellent barrier properties and low permeability. The formation of a protective layer by the inhibitor at the coating-metal interface can significantly increase the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

Potentiodynamic polarization studies provide further insights into the electrochemical behavior. These measurements can determine the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor-modified coating signifies a reduction in the corrosion rate. The shift in Ecorr can indicate whether the inhibitor acts primarily on the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type inhibitor).

Design of Functional Materials Utilizing Tetrazole-Amine Scaffolds

The versatility of the tetrazole-amine scaffold extends beyond corrosion protection into the realm of advanced functional materials. The high nitrogen content, coordination capabilities, and potential for hydrogen bonding make these structures attractive building blocks for materials with tailored properties.

Exploration of Nitrogen-Rich Tetrazoles in the Context of Advanced Materials Science (general class considerations)

Tetrazoles are a class of nitrogen-rich heterocycles, and this high nitrogen content is a key feature in the design of advanced energetic materials. nih.govwhiterose.ac.uk The decomposition of such compounds can release a large amount of nitrogen gas (N₂), which is a stable and environmentally benign molecule. This property is advantageous in applications such as propellants and gas generants for automotive airbags. The thermal stability of the tetrazole ring is another crucial factor, as it allows for the safe handling and storage of these materials. uni-muenchen.de Research in this area focuses on synthesizing polymers and coordination compounds with a high density of tetrazole moieties to maximize the nitrogen content and energy density. azaruniv.ac.irsid.ir

Engineering Supramolecular Self-Assembly through Tailored Ligand Design

Supramolecular chemistry involves the design and synthesis of complex, ordered structures from molecular components held together by non-covalent interactions. The tetrazole-amine scaffold is well-suited for this purpose. The tetrazole ring can act as a versatile ligand, coordinating to metal ions through its nitrogen atoms in various modes. nih.gov The ethylamine portion of the molecule can participate in hydrogen bonding, further directing the self-assembly process.

By modifying the substituents on the tetrazole ring and the amine group, it is possible to create ligands with specific geometries and electronic properties. These tailored ligands can then self-assemble with metal ions to form a wide array of supramolecular architectures, including discrete coordination cages and extended metal-organic frameworks (MOFs). rsc.org These materials have potential applications in gas storage, catalysis, and sensing.

Potential for Sensor Development (e.g., metal ion sensing via luminescence)

The ability of the tetrazole-amine scaffold to bind to metal ions can be harnessed for the development of chemical sensors. In particular, the field of luminescent sensors for metal ions has seen significant advancements. rsc.org The general principle involves designing a molecule where the binding of a specific metal ion causes a change in its photophysical properties, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. rsc.orgresearchgate.net

Derivatives of 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine can be functionalized with chromophores to create fluorescent probes. nih.gov Upon coordination with a target metal ion, several mechanisms can lead to a change in luminescence. These include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and chelation-enhanced fluorescence (CHEF). The selectivity of the sensor for a particular metal ion can be tuned by carefully designing the binding pocket of the ligand to match the size, charge, and coordination preference of the target ion.

Table 2: Examples of Tetrazole-Based Fluorescent Sensors for Metal Ions

Sensor Type Target Ion Sensing Mechanism
Naphthalen-2-ol derivative Al³⁺, Zn²⁺ Inhibition of ESIPT
Pyrazolyl phosphine oxides Fe³⁺ Fluorescence quenching
NBD-armed tetraaza macrocycle Cu²⁺ Fluorescence quenching

Note: This table provides examples of sensing mechanisms for different tetrazole-based sensors and is not specific to this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine, and what factors influence reaction yield?

  • Methodology : The tetrazole core can be synthesized via [1,3]-dipolar cycloaddition between nitriles and sodium azide in the presence of ammonium chloride (e.g., in DMF at 80–100°C for 12–24 hours) . For the ethylamine side chain, nucleophilic substitution or reductive amination may be employed. Key factors affecting yield include:

  • Catalyst selection : Copper(I) cyanide (CuCN) enhances regioselectivity in tetrazole formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve azide reactivity.
  • Temperature control : Excessive heat may degrade intermediates, as noted in SDS guidelines for similar tetrazole derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • FT-IR : Confirm the presence of N–H (3100–3300 cm⁻¹ for amines) and tetrazole ring vibrations (1450–1600 cm⁻¹) .
  • 1H NMR : Identify ethylamine protons (δ 2.5–3.0 ppm for –CH₂–NH₂) and ethyl-tetrazole protons (δ 1.2–1.5 ppm for –CH₂–CH₃) .
  • HPLC-MS : Detect impurities (e.g., hydrolyzed byproducts) using reverse-phase chromatography with a C18 column and acetonitrile/water gradient .

Q. What are the stability considerations for long-term storage of this compound?

  • Guidelines :

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
  • Avoid prolonged exposure to light, as tetrazoles can undergo photolytic degradation .
  • Monitor for decomposition via periodic TLC or NMR analysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Approach :

  • Molecular docking : Screen against target receptors (e.g., serotonin 5-HT2A/2C) using software like AutoDock Vina. Compare binding affinities to known agonists (e.g., compound D in ) .
  • QSAR models : Correlate substituent effects (e.g., ethylamine chain length) with activity using descriptors like logP and polar surface area .
    • Validation : Cross-reference predictions with in vitro assays (e.g., radioligand binding studies) to refine models .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Troubleshooting steps :

  • Isotopic labeling : Use 15N-labeled intermediates to assign ambiguous tetrazole ring signals .
  • X-ray crystallography : Resolve tautomeric forms (1H vs. 2H-tetrazole) that may cause spectral variability .
  • Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in the ethylamine side chain .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising stability?

  • Solutions :

  • Salt formation : React with HCl to generate a hydrochloride salt, improving aqueous solubility .
  • Prodrug design : Temporarily mask the amine group with acetyl or Boc protections, which hydrolyze under physiological conditions .
  • Co-solvent systems : Use DMSO/PBS mixtures (<10% DMSO) to balance solubility and biocompatibility .

Q. How does steric hindrance from the ethyl group affect the compound’s reactivity in further derivatization?

  • Experimental design :

  • Competitive reactions : Compare alkylation rates of the ethylamine group with bulkier electrophiles (e.g., tert-butyl vs. methyl halides) .
  • DFT calculations : Map electron density around the tetrazole N-atoms to predict nucleophilic sites .
  • Kinetic studies : Monitor reaction progress under varying temperatures to quantify steric effects .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities of tetrazole derivatives: How to validate specificity?

  • Resolution :

  • Counter-screening : Test against off-target receptors (e.g., dopamine D2) to rule out nonspecific binding .
  • Metabolic stability assays : Incubate with liver microsomes to identify active metabolites that may contribute to observed effects .
  • Crystallographic data : Confirm binding mode consistency across structural analogs .

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